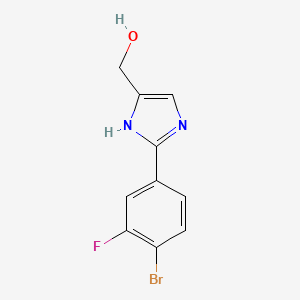

2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . The process involves the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of advanced catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group in the methanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions, particularly at the bromine and fluorine substituents.

Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Bromo-3-fluorophenyl)imidazole: Lacks the methanol group but shares the same phenyl ring substitution pattern.

2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of bromine.

2-(4-Bromo-3-chlorophenyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the imidazole ring and methanol group provides a distinct set of properties that can be leveraged for various applications.

Biologische Aktivität

2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of imidazole derivatives typically involves various methods, including condensation and cyclization reactions. The specific synthetic route for this compound has not been extensively documented in the literature. However, it can be inferred that similar methodologies used for other imidazole derivatives may be applicable.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including those similar to this compound. For instance, a review noted that certain halogenated imidazoles exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species . The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria and were comparable to established antibiotics such as kanamycin B .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 7.1 | E. coli ATCC 35218 |

| Compound B | 6.5 | Kanamycin B |

| Compound C | 9.4 | Penicillin G |

Anti-inflammatory Activity

Imidazole derivatives are also noted for their anti-inflammatory properties. A study indicated that certain compounds could inhibit the release of TNF-α in LPS-stimulated human whole blood, suggesting potential therapeutic applications in inflammatory diseases . The mechanism is believed to involve interaction with p38 MAP kinase pathways.

Table 2: Inhibition of TNF-α Release

| Compound | IC50 (µM) | Relative Inhibition |

|---|---|---|

| This compound | TBD | TBD |

| Compound X | <10 | >110-fold increase |

Anticancer Activity

The potential anticancer properties of imidazole derivatives have been explored in various studies. For example, certain phenyl-imidazole derivatives have shown promise as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer-related immune suppression . The ability to inhibit IDO could enhance anti-tumor immunity and improve therapeutic outcomes in cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications on the imidazole ring and substitution patterns on the phenyl group can significantly influence potency and selectivity against target enzymes or receptors . For instance, halogen substitutions (such as bromine and fluorine) have been associated with enhanced lipophilicity and improved binding affinity to biological targets.

Case Studies

- Anti-inflammatory Effects : A study involving a series of imidazole derivatives demonstrated that specific substitutions could lead to enhanced inhibition of TNF-α release from human leukocytes, indicating a potential role in treating inflammatory conditions .

- Antimicrobial Efficacy : In vitro tests showed that certain halogenated imidazoles exhibited potent activity against resistant bacterial strains, supporting their development as new antimicrobial agents .

Eigenschaften

Molekularformel |

C10H8BrFN2O |

|---|---|

Molekulargewicht |

271.09 g/mol |

IUPAC-Name |

[2-(4-bromo-3-fluorophenyl)-1H-imidazol-5-yl]methanol |

InChI |

InChI=1S/C10H8BrFN2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |

InChI-Schlüssel |

CGZVEGWOKBEMLV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C2=NC=C(N2)CO)F)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.